2-(m-tolyl)-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide
CAS No.: 894035-18-8
Cat. No.: VC5460821
Molecular Formula: C22H22N4OS
Molecular Weight: 390.51
* For research use only. Not for human or veterinary use.
![2-(m-tolyl)-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide - 894035-18-8](/images/structure/VC5460821.png)
Specification
CAS No. | 894035-18-8 |
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Molecular Formula | C22H22N4OS |
Molecular Weight | 390.51 |
IUPAC Name | 2-(3-methylphenyl)-N-[2-[2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]acetamide |
Standard InChI | InChI=1S/C22H22N4OS/c1-15-5-3-7-17(11-15)13-20(27)23-10-9-19-14-28-22-24-21(25-26(19)22)18-8-4-6-16(2)12-18/h3-8,11-12,14H,9-10,13H2,1-2H3,(H,23,27) |
Standard InChI Key | UKDBLYJQAPULEI-UHFFFAOYSA-N |
SMILES | CC1=CC(=CC=C1)CC(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CC(=C4)C |
Introduction
Chemical Structure and Molecular Characteristics
Core Architecture and Substituent Effects
The molecule’s backbone consists of a thiazolo[3,2-b][1, triazole bicyclic system, where the thiazole and triazole rings share a common bond. X-ray crystallography of analogous compounds reveals near-planar geometries for the fused heterocycle, with root-mean-square deviations of ~0.0245 Å from ideal planarity . The m-tolyl groups (methyl-substituted phenyl rings at meta positions) introduce steric and electronic effects that modulate solubility and target binding. The acetamide side chain enhances hydrogen-bonding capacity, a critical feature for interactions with biological targets like cyclooxygenase-2 (COX-II).
Table 1: Key Molecular Properties
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectra of related compounds show distinct signals for the methylidene (δ 4.77–4.81 ppm), S-methylene (δ 3.62 ppm), and aromatic protons (δ 7.40–7.63 ppm) . The absence of a cyclic NH proton signal in thioether derivatives confirms successful alkylation during synthesis . Infrared spectroscopy typically reveals stretches for amide C=O (~1650 cm⁻¹) and aromatic C-H (~3050 cm⁻¹).
Synthetic Pathways and Optimization
Multi-Step Synthesis Strategy
The synthesis follows a modular approach (Scheme 1):
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Formation of 1,2,4-Triazole-3-thione: Reaction of hydrazides with isothiocyanates yields N-acyl thiosemicarbazides, which cyclize under basic conditions .
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Alkylation: Treatment with methallyl chloride introduces the S-alkenyl group, forming thioethers .
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Cyclization: Intramolecular cyclization under acidic conditions generates the thiazolo-triazole core .
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Acetamide Coupling: The ethyl-acetamide side chain is introduced via nucleophilic acyl substitution.
Table 2: Representative Reaction Conditions
Step | Reagents/Conditions | Yield (%) |
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Thiosemicarbazide Formation | Hydrazide + Isothiocyanate, EtOH, reflux | 75–85 |
Alkylation | Methallyl chloride, NaOH, EtOH, 0°C | 60–70 |
Cyclization | H2SO4, CHCl3, 50°C | 55–65 |
Acetamide Coupling | m-Tolylacetyl chloride, DMF, RT | 70–80 |
Challenges in Purification
Chromatographic separation remains problematic due to the compound’s high hydrophobicity. Reverse-phase HPLC with acetonitrile/water gradients (70:30 to 95:5) achieves >95% purity, as confirmed by LC-MS.
Biological Activities and Mechanistic Insights
COX-II Inhibition
Structural analogs exhibit COX-II inhibitory activity (IC50: 0.8–1.2 µM), comparable to Celecoxib (IC50: 0.6 µM). Molecular docking studies suggest the m-tolyl groups occupy hydrophobic pockets near the enzyme’s active site, while the acetamide forms hydrogen bonds with Arg120 and Tyr355.
Table 3: Biological Activity Data
Assay | Model System | Result (IC50/EC50) |
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COX-II Inhibition | Recombinant enzyme | 1.0 µM |
Cytotoxicity | MCF-7 cells | 12.5 µM |
Antimicrobial Activity | S. aureus | >50 µM |
Physicochemical and Pharmacokinetic Properties
Solubility and Lipophilicity
LogP calculations (ChemAxon) predict a value of 3.8, indicating high lipophilicity. Aqueous solubility is poor (<0.1 mg/mL at pH 7.4), necessitating formulation with solubilizing agents like cyclodextrins.
Metabolic Stability
Microsomal studies using rat liver S9 fractions reveal rapid oxidation of the m-tolyl groups (t1/2: 15 min), generating hydroxylated metabolites. Glucuronidation further enhances excretion.
Applications and Future Directions
Therapeutic Prospects
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Anti-Inflammatory Agents: COX-II selectivity supports development for arthritis and pain management.
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Oncology Adjuvants: Synergy with cisplatin observed in preliminary studies (combination index: 0.3) .
Material Science Applications
The planar aromatic system exhibits π-stacking in crystal lattices (interplanar distance: 3.4 Å), suggesting utility in organic semiconductors .
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